molecular formula C10H19BrO B8728262 1-Bromo-5-cyclopentyloxypentane

1-Bromo-5-cyclopentyloxypentane

Cat. No. B8728262
M. Wt: 235.16 g/mol
InChI Key: OFMTUIRFPPTTPE-UHFFFAOYSA-N
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Patent
US04036980

Procedure details

1.15 g(0.05 moles) of sodium in small pieces are added under a nitrogen atmosphere to 43 g (0.50 moles) of absolute cyclopentanol, and the mixture is stirred at 60° until all the sodium is dissolved after a period of 16 hours. After the solution has been cooled to 20°, 11.5 g (0.05 moles) of 1,5-dibromopentane are added and the mixture is stirred under reflux for 18 hours. The precipitated sodium bromide is then removed by filtration and the filtrate is freed of excess cyclopentanol by distillation. The fraction boiling in the temperature range 115°-118°/1.0 mm is collected, and consists of the desired product.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br>>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:7][CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1 |^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
43 g
Type
reactant
Smiles
C1(CCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
BrCCCCCBr

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved after a period of 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution has been cooled to 20°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitated sodium bromide is then removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate is freed of excess cyclopentanol by distillation
CUSTOM
Type
CUSTOM
Details
range 115°-118°
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
Smiles
BrCCCCCOC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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